Cas no 52177-72-7 (3-acetylphenyl chloroformate)

3-acetylphenyl chloroformate structure
3-acetylphenyl chloroformate structure
Product Name:3-acetylphenyl chloroformate
CAS No:52177-72-7
MF:C9H7ClO3
MW:198.603081941605
MDL:MFCD24141163
CID:5249005
PubChem ID:13097700
Update Time:2025-07-22

3-acetylphenyl chloroformate Chemical and Physical Properties

Names and Identifiers

    • Carbonochloridic acid, 3-acetylphenyl ester
    • 3-acetylphenyl chloroformate
    • MDL: MFCD24141163
    • Inchi: 1S/C9H7ClO3/c1-6(11)7-3-2-4-8(5-7)13-9(10)12/h2-5H,1H3
    • InChI Key: DXCMPQOMRUVQJT-UHFFFAOYSA-N
    • SMILES: C(Cl)(OC1=CC=CC(C(C)=O)=C1)=O

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Additional information on 3-acetylphenyl chloroformate

Introduction to 3-acetylphenyl chloroformate (CAS No. 52177-72-7) and Its Applications in Modern Chemical Research

3-acetylphenyl chloroformate, identified by the Chemical Abstracts Service Number (CAS No.) 52177-72-7, is a versatile intermediate compound that has garnered significant attention in the field of organic synthesis and pharmaceutical development. This compound, characterized by its acetyl and chloroformate functional groups, plays a pivotal role in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural properties make it an invaluable tool for chemists and researchers working on complex molecular architectures.

The acetylphenyl chloroformate moiety is particularly noteworthy due to its reactivity and ability to participate in diverse chemical transformations. In recent years, advancements in synthetic methodologies have highlighted the compound's utility in constructing intricate heterocyclic frameworks, which are essential components of many modern drugs. For instance, studies have demonstrated its effectiveness in the preparation of substituted pyridines and pyrimidines, which are key scaffolds in medicinal chemistry.

One of the most compelling aspects of 3-acetylphenyl chloroformate is its role in facilitating the formation of amide bonds. This reaction is fundamental in the synthesis of peptides and proteins, which are critical in biopharmaceutical applications. The compound's ability to act as a chlorinating agent allows for the efficient introduction of acetylated derivatives, which can further be modified to produce more complex structures. This makes it an indispensable reagent in the laboratory of synthetic organic chemists.

In the realm of pharmaceutical research, 3-acetylphenyl chloroformate has been utilized in the development of novel therapeutic agents. Its incorporation into drug candidates has led to compounds with enhanced pharmacological properties, including improved bioavailability and target specificity. For example, researchers have leveraged this compound to synthesize inhibitors targeting enzyme-driven pathways implicated in diseases such as cancer and inflammatory disorders. The precision with which it can be incorporated into molecular structures underscores its importance in drug discovery.

The compound's reactivity also extends to its applications in material science. Researchers have explored its use in the synthesis of functional polymers and coatings, where its ability to form stable linkages contributes to the durability and performance of these materials. Additionally, its role in catalytic processes has been investigated, with findings suggesting potential uses in green chemistry initiatives aimed at reducing hazardous waste.

Recent studies have further elucidated the mechanistic aspects of 3-acetylphenyl chloroformate reactions, providing deeper insights into how it interacts with other molecular entities. These studies not only enhance our understanding of its chemical behavior but also open up new avenues for innovation. For instance, computational modeling has been employed to predict reaction outcomes, enabling researchers to design experiments with greater efficiency.

The synthesis of 3-acetylphenyl chloroformate itself is a testament to the ingenuity of modern organic chemistry. While traditional methods involve multi-step processes, recent innovations have streamlined its production, making it more accessible for widespread use. This accessibility is crucial for fostering further research and development across various scientific disciplines.

Looking ahead, the future prospects for 3-acetylphenyl chloroformate are promising. As synthetic techniques continue to evolve, so too will its applications. Researchers are exploring novel ways to harness its potential, from developing more efficient synthetic routes to uncovering new chemical transformations. The compound's adaptability ensures that it will remain a cornerstone of chemical research for years to come.

In conclusion, 3-acetylphenyl chloroformate (CAS No. 52177-72-7) is a multifaceted compound with broad applications in pharmaceuticals, material science, and organic synthesis. Its unique structural features and reactivity make it an indispensable tool for researchers striving to push the boundaries of chemical innovation. As we continue to uncover new uses for this remarkable substance, its significance in advancing scientific knowledge will only grow.

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